Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside

Description

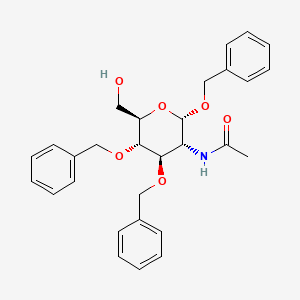

Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-α-D-glucopyranoside is a monosaccharide derivative extensively utilized in glycobiology and carbohydrate chemistry. Its structure features a glucopyranoside core with a 2-acetamido group (providing stability and hydrogen-bonding capacity), benzyl ethers at the 3- and 4-positions (offering steric protection and lipophilicity), and a benzyl glycoside at the anomeric position (facilitating synthetic manipulation). This compound serves as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, particularly in studies exploring glycosylation reactions, proteoglycan biosynthesis, and carbohydrate-protein interactions .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2,4,5-tris(phenylmethoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO6/c1-21(32)30-26-28(34-19-23-13-7-3-8-14-23)27(33-18-22-11-5-2-6-12-22)25(17-31)36-29(26)35-20-24-15-9-4-10-16-24/h2-16,25-29,31H,17-20H2,1H3,(H,30,32)/t25-,26-,27-,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXFHSXMXYYAEY-JPHCZMGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.

Introduction of Acetamido Group: An acetamido group is introduced at the 2-position of the glucopyranoside.

Deprotection: The benzyl groups are selectively removed to yield the final product.

Industrial Production Methods

the general approach would involve optimizing the synthetic route for scalability, including the use of automated synthesis equipment and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the acetamido group.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Glycosylation Studies

Bz-GlcNAc is primarily used as a glycosylation inhibitor in research. It has been shown to inhibit the incorporation of glucosamine into O-glycans, thereby suppressing mucin biosynthesis in cancer cell lines. This property is particularly valuable in studying glycosylation processes and enzyme-substrate interactions.

Cancer Research

The compound has demonstrated potential in cancer research by affecting cell adhesion and invasion capabilities in various cancer types:

- Breast Cancer : In studies involving breast cancer cell lines (e.g., MDF-7), Bz-GlcNAc was found to suppress MUC1 expression, a mucin involved in tumor metastasis. Long-term exposure altered mucin production and cellular adhesion properties critical for tumor progression.

- Colon Cancer : Research on colon cancer cells (LS174T) indicated that Bz-GlcNAc inhibited the formation of fully glycosylated mucins, suggesting its potential role in managing colorectal cancers through modulation of glycosylation pathways.

Biological Mechanisms

Bz-GlcNAc's mechanism of action involves acting as a glycosyl donor, facilitating the synthesis of variant GlcNAc-containing oligosaccharides. This function is essential for understanding disease mechanisms related to glycosylation abnormalities, such as those seen in certain cancers and genetic disorders.

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies regarding the biological activity of Bz-GlcNAc and its analogs:

| Compound | Biological Activity | Cell Line | Key Findings |

|---|---|---|---|

| Bz-GlcNAc | Inhibits glycosylation | MDF-7 (breast cancer) | Suppresses MUC1 expression |

| Benzyl-N-acetyl-alpha-D-galactosaminide | Inhibits mucin production | MDA-MB-231 (breast cancer) | Alters adhesion properties |

| Aryl-N-acetyl-alpha-galactosaminides | Inhibits glycosylation | LS174T (colon cancer) | Reduces formation of fully glycosylated mucins |

Case Study 1: Breast Cancer Cell Lines

A study focused on MDA-MB-231 breast cancer cells revealed that exposure to Bz-GlcNAc significantly altered mucin expression levels. The findings indicated that this compound could potentially inhibit tumor metastasis by modulating cell adhesion properties through glycosylation inhibition.

Case Study 2: Colon Cancer Research

In another investigation involving LS174T colon cancer cells, researchers observed that treatment with aryl-N-acetyl-alpha-galactosaminides led to a marked decrease in fully glycosylated mucins. This suggests that Bz-GlcNAc may have therapeutic implications for colorectal cancer by targeting glycosylation pathways.

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside involves its interaction with glycosyltransferases and other enzymes involved in glycosylation. The compound mimics natural glycosides, allowing researchers to study the molecular pathways and targets involved in glycosylation processes. This includes the inhibition or activation of specific enzymes, which can provide insights into the regulation of glycosylation in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related derivatives, focusing on protecting groups, substituents, and synthetic applications.

Spectroscopic and Physical Properties

Biological Activity

Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a complex glycoside that has garnered attention for its biological activities, particularly in the context of cancer research and glycosylation inhibition. This article synthesizes existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a glucopyranoside backbone with specific benzyl substitutions. The synthesis of this compound typically involves multi-step reactions including selective benzylation and condensation processes. For instance, controlled partial benzylation of related compounds has been documented to yield various derivatives, including the target compound, through methods involving reagents like mercuric cyanide and tert-butyldiphenyl-chlorosilane .

Inhibition of Glycosylation

One of the primary biological activities associated with this compound is its role as an inhibitor of glycosylation processes. It has been shown to inhibit the incorporation of glucosamine into O-glycans, effectively suppressing mucin biosynthesis in various cancer cell lines. For example, studies indicate that this compound can inhibit MUC1 expression in breast cancer cell lines such as MDF-7 .

Impact on Cancer Cell Behavior

The inhibition of glycosylation by this compound correlates with reduced adhesion and invasion capabilities in cancer cells. Research highlights that benzyl-N-acetyl-alpha-D-galactosaminide, a related compound, alters the adhesive properties of cancer cells by affecting the polymorphism and shedding of membrane-bound MUC1 mucin . This suggests that this compound may also exhibit similar effects.

Study on Breast Cancer Cells

In a notable study focusing on breast cancer cell lines (MDA-MB-231), researchers investigated how benzyl-N-acetyl-alpha-D-galactosaminide affects mucin production and cell adhesion. The findings indicated that long-term exposure to this glycoside led to significant changes in mucin expression levels and altered cellular adhesion properties, which are critical factors in tumor metastasis .

Colon Cancer Research

Another study explored the effects of aryl-N-acetyl-alpha-galactosaminides on mucin glycosylation in colon cancer cells (LS174T). The results demonstrated that these compounds inhibited fully glycosylated mucins' formation, suggesting potential applications in managing colorectal cancers through glycosylation modulation .

Comparative Analysis

The following table summarizes the key findings from various studies regarding the biological activity of this compound and its analogs:

| Compound | Biological Activity | Cell Line | Key Findings |

|---|---|---|---|

| This compound | Inhibits glycosylation | MDF-7 (breast cancer) | Suppresses MUC1 expression |

| Benzyl-N-acetyl-alpha-D-galactosaminide | Inhibits mucin production | MDA-MB-231 (breast cancer) | Alters adhesion properties |

| Aryl-N-acetyl-alpha-galactosaminides | Inhibits glycosylation | LS174T (colon cancer) | Reduces formation of fully glycosylated mucins |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.